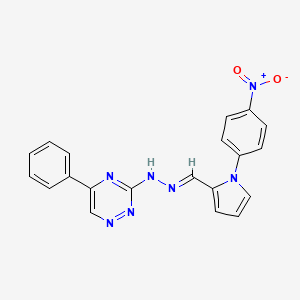
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate, also known as AMBI, is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological agent. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate is not fully understood. However, it has been suggested that 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate may exert its pharmacological effects by modulating the activity of various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in the brain. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its low stability in acidic conditions and its potential to undergo oxidation under certain conditions.
Orientations Futures
There are several future directions for the scientific research of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use as a therapeutic agent for other diseases, such as cancer. Additionally, further studies are needed to determine the optimal dosage and administration of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate for therapeutic use.
In conclusion, 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological agent. It has been synthesized using various methods and has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has several advantages and limitations for lab experiments and has several future directions for scientific research.
Méthodes De Synthèse
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate can be synthesized using various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and the Vilsmeier-Haack reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with a primary amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with a N,N-dimethylformamide derivative in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has been studied for its potential use as a pharmacological agent in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2-acetyl-1-methylindol-3-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-10-14(11-9-12)19(22)23-18-15-6-4-5-7-16(15)20(3)17(18)13(2)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAISBWBNWFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(N(C3=CC=CC=C32)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5875348.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)

![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)

